molecular formula C12H13ClF3N B128618 1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66504-80-1

1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride

Cat. No. B128618
CAS RN: 66504-80-1
M. Wt: 263.68 g/mol
InChI Key: AWROSGAAGPSJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride” is a chemical compound with the molecular formula C12H13ClF3N . It has a molecular weight of 263.69 . This compound is used for research purposes .

Scientific Research Applications

Synthesis Methods

  • Eco-Friendly Synthesis : A novel synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives, related to the chemical , has been developed. This method is notable for its eco-friendliness, excellent product yields, short reaction time, and use of inexpensive materials (Ghorbani et al., 2016).

  • Modular Synthesis Approach : The construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, using Suzuki-Miyaura and Chan-Evans-Lam coupling reactions, offers a modular approach to synthesizing compounds similar to the one (Harris et al., 2017).

  • Intramolecular Reductive Cyclopropanation : Synthesis of tris- and monoprotected derivatives with a similar skeleton to 1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane has been achieved through intramolecular reductive cyclopropanation (Gensini et al., 2002).

  • Electrophilic Cyclization : An efficient method for the synthesis of 1-iodo- or 1-phenyl selenenyl-2-aryl-3-azabicyclo[3.1.0]hexane through electrophilic cyclization offers another pathway for the synthesis of similar compounds (Fu & Huang, 2008).

Biological and Chemical Applications

  • T-Type Calcium Channel Inhibitors : Derivatives of 3-azabicyclo[3.1.0]hexanes have been explored as T-type calcium channel inhibitors for the treatment of neuropathic pain, highlighting a potential pharmaceutical application of related compounds (Kim & Nam, 2016).

  • Biological Activity of Azabicyclohexane Rings : The 1-azabicyclo[3.1.0]hexane ring is integral in natural products for their biological activities against bacteria, fungi, and tumors. Modifications of this ring structure, as in ficellomycin, play a crucial role in its biological activity (Kurosawa et al., 2020).

  • Mu Opioid Receptor Ligands : 3-Azabicyclo[3.1.0]hexane compounds have been designed as μ opioid receptor ligands, suggesting a potential application for compounds with a similar structure in the treatment of conditions such as pruritus in dogs (Lunn et al., 2012).

Safety And Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . It’s important to refer to the Safety Data Sheet (SDS) and Certificate of Analysis for safety information .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N.ClH/c13-12(14,15)9-3-1-2-8(4-9)11-5-10(11)6-16-7-11;/h1-4,10,16H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWROSGAAGPSJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 2
1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 3
1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 4
1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 5
1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride

Citations

For This Compound
1
Citations
F Micheli, L Arista, G Bonanomi… - Journal of medicinal …, 2010 - ACS Publications
The discovery of new highly potent and selective dopamine (DA) D 3 receptor antagonists has recently allowed the characterization of the DA D 3 receptor in a range of preclinical …
Number of citations: 64 pubs.acs.org

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